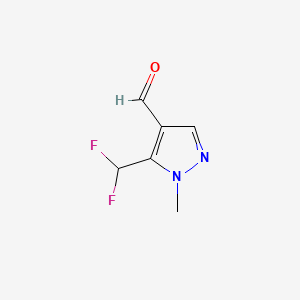

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRQCNPBIJQWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695658 | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-70-3 | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and efficient synthesis pathway for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and agrochemical research. The described methodology is based on established chemical transformations, primarily featuring a Vilsmeier-Haack formylation of a pyrazole precursor.

Core Synthesis Pathway

The synthesis of this compound can be achieved in a two-step process. The first step involves the construction of the pyrazole ring system with the desired substituents, followed by formylation at the C4 position. A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[1][2][3][4]

A plausible synthetic route commences with the cyclization of a suitable hydrazone, followed by formylation. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as a pyrazole.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 1-methyl-5-(difluoromethyl)-1H-pyrazole (Intermediate)

Materials:

-

A suitable difluoromethyl-containing diketone or its equivalent

-

Methylhydrazine

-

Ethanol

-

Acetic acid (catalyst)

Procedure:

-

Dissolve the difluoromethyl-containing diketone equivalent (1.0 eq) in ethanol.

-

Add methylhydrazine (1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(difluoromethyl)-1H-pyrazole.

Step 2: Synthesis of this compound (Target Compound)

This step employs the Vilsmeier-Haack reaction for the formylation of the pyrazole intermediate.

Materials:

-

1-methyl-5-(difluoromethyl)-1H-pyrazole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)[3]

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 - 3.0 eq) to the cooled DMF with stirring to form the Vilsmeier reagent.[3] The mixture will become viscous and may solidify.

-

Add 1-methyl-5-(difluoromethyl)-1H-pyrazole (1.0 eq) to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 2-4 hours.[2][3] Monitor the reaction progress by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation step, based on analogous reactions reported in the literature. Actual yields and reaction parameters may vary depending on the specific substrate and conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Pyrazole Intermediate | 1.0 eq | |

| POCl₃ | 1.5 - 3.0 eq | [3] |

| DMF | Solvent/Reagent | [2][3] |

| Reaction Conditions | ||

| Temperature | 60-90 °C | [2][3] |

| Reaction Time | 2-4 hours | [2][3] |

| Yield | ||

| Expected Yield | 60-85% | Based on similar syntheses |

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

References

A Technical Guide to the Spectroscopic Profile of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1706444-67-8)[1]. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic values and generalized experimental protocols based on established methodologies for similar pyrazole derivatives. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆F₂N₂O

-

Molecular Weight: 176.12 g/mol

-

CAS Number: 1706444-67-8[1]

Spectroscopic Data

At the time of this publication, specific experimental spectroscopic data for this compound has not been found in publicly accessible scientific literature. The following tables present predicted data based on computational models and typical spectral ranges for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | CHO |

| ~7.8 - 8.2 | s | 1H | Pyrazole H-3 |

| ~6.5 - 7.0 | t | 1H | CHF₂ (J ≈ 54 Hz) |

| ~3.9 - 4.2 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 190 | C=O (Aldehyde) |

| ~140 - 145 | C-5 (Pyrazole) |

| ~135 - 140 | C-3 (Pyrazole) |

| ~115 - 120 | C-4 (Pyrazole) |

| ~110 - 115 (t) | CHF₂ (J ≈ 240 Hz) |

| ~35 - 40 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3100 | m | C-H stretch (aromatic, alkyl) |

| ~2720, ~2820 | w | C-H stretch (aldehyde) |

| ~1680 - 1700 | s | C=O stretch (aldehyde) |

| ~1500 - 1600 | m | C=N, C=C stretch (pyrazole) |

| ~1050 - 1200 | s | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 176.04 | ~100 | [M]⁺ |

| 175.03 | ~60 | [M-H]⁺ |

| 147.04 | ~40 | [M-CHO]⁺ |

| 125.03 | ~30 | [M-CHF₂]⁺ |

| 51.02 | ~20 | [CHF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar heterocyclic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, a direct insertion probe may be used. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to perform their own experimental characterization for definitive data.

References

Structure Elucidation of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific experimental data for this compound in public databases, this guide outlines the expected spectroscopic characteristics based on the analysis of structurally related pyrazole derivatives. It details the theoretical basis for interpreting anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it provides standardized experimental protocols for acquiring such data. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated pyrazole compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound belongs to the class of fluorinated heterocyclic compounds, a group of molecules that have garnered substantial attention in pharmaceutical and agrochemical research. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold itself is a prevalent feature in many biologically active compounds. The structural confirmation of newly synthesized batches of this compound is a critical step in its development and application. This guide provides the necessary theoretical framework and experimental guidance for its comprehensive structural analysis.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Range | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~10.0-10.5 ppm | Aldehyde proton (-CHO) |

| ~8.0-8.5 ppm | Pyrazole ring proton (C3-H) | ||

| ~6.5-7.5 ppm (triplet) | Difluoromethyl proton (-CHF₂) | ||

| ~3.8-4.2 ppm | Methyl protons (-CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~185-195 ppm | Aldehyde carbon (C=O) |

| ~140-150 ppm | Pyrazole ring carbon (C5) | ||

| ~130-140 ppm | Pyrazole ring carbon (C3) | ||

| ~110-120 ppm (triplet) | Difluoromethyl carbon (-CHF₂) | ||

| ~110-120 ppm | Pyrazole ring carbon (C4) | ||

| ~35-40 ppm | Methyl carbon (-CH₃) | ||

| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -130 ppm (doublet of quartets) | Difluoromethyl group (-CHF₂) |

| Mass Spec. | Molecular Ion (M⁺) | m/z 174.05 | C₆H₆F₂N₂O |

| Key Fragments | [M-H]⁺, [M-CHO]⁺, [M-CHF₂]⁺ | Loss of hydrogen, aldehyde group, and difluoromethyl group | |

| IR | Wavenumber (cm⁻¹) | ~1680-1700 cm⁻¹ | C=O stretch (aldehyde) |

| ~2820 and 2720 cm⁻¹ | C-H stretch (aldehyde) | ||

| ~1000-1200 cm⁻¹ | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: +50 to -250 ppm.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

-

For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

For ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 10-100 µg/mL.

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative, depending on the analyte's properties.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualization of Methodologies

The following diagrams illustrate the workflows for the structural elucidation process.

Conclusion

The structural elucidation of this compound is a crucial step for its use in research and development. While direct experimental data is currently scarce, this guide provides a robust framework for its characterization. By following the outlined experimental protocols and using the predicted spectroscopic data as a reference, researchers can confidently confirm the structure of this important fluorinated pyrazole derivative. The provided workflows offer a clear and logical path for the analytical process. Further publication of experimental data for this compound is encouraged to enrich the collective knowledge base.

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of pyrazole-based fungicides, a critical class of agrochemicals for global food security. With a primary focus on pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs), this document delves into the key scientific milestones that have shaped their development. It offers detailed experimental protocols for their synthesis and biological evaluation, presents comparative quantitative data on their efficacy, and visualizes the core biochemical pathways and developmental workflows. This guide is intended to be an essential resource for researchers, scientists, and professionals involved in the discovery and development of novel fungicides.

Introduction: The Rise of Pyrazole-Based Fungicides

The pyrazole ring is a versatile heterocyclic scaffold that has become a cornerstone in the development of modern fungicides.[1] Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, but their most significant impact in agriculture has been as inhibitors of fungal respiration.[2] The journey of pyrazole-based fungicides is intrinsically linked to the evolution of Succinate Dehydrogenase Inhibitors (SDHIs), which have emerged as a major class of fungicides for the control of a wide range of plant pathogenic fungi.

A Historical Perspective: From Early Discoveries to Modern Innovations

The history of SDHIs as fungicides dates back to the 1960s with the introduction of carboxin, which was primarily effective against Basidiomycetes. This first generation of SDHIs had a narrow spectrum of activity. The subsequent decades saw the development of a new generation of broad-spectrum SDHI fungicides, with pyrazole carboxamides at the forefront.

A timeline of key developments includes:

-

1960s: The discovery of carboxin, the first commercial SDHI fungicide, marks the beginning of targeting mitochondrial respiration for fungal control.

-

Late 20th Century: The limitations of early SDHIs drive research into new chemical classes with broader-spectrum activity.

-

Early 2000s: The introduction of boscalid, a pyrazole carboxamide, represents a significant breakthrough, offering control over a wider range of fungal pathogens.

-

2000s-Present: A surge in the development of pyrazole carboxamide fungicides, including penthiopyrad, fluxapyroxad, and pydiflumetofen, each with unique properties and an expanded spectrum of activity.[3] These modern SDHIs are now integral to disease management programs for numerous crops worldwide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyrazole-based fungicides predominantly act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

The SDH enzyme complex consists of four subunits:

-

SDHA (Flavoprotein subunit): Contains the binding site for succinate.

-

SDHB (Iron-sulfur protein subunit): Facilitates electron transfer.

-

SDHC and SDHD (Membrane anchor subunits): Form the ubiquinone (Q) binding site.

Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, competitively inhibiting the binding of the natural substrate, ubiquinone. This blockage disrupts the electron flow from succinate to the rest of the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death due to energy starvation.

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxamides

The synthesis of pyrazole-4-carboxamides typically involves the amidation of a pyrazole-4-carboxylic acid derivative with a substituted aniline. A generalized, multi-step procedure is outlined below.[4]

Step 1: Synthesis of Pyrazole-4-carboxylic Acid This is often achieved through a multi-step process starting from commercially available materials. The specific route can vary depending on the desired substituents on the pyrazole ring.

Step 2: Activation of the Carboxylic Acid The pyrazole-4-carboxylic acid is converted to a more reactive species, such as an acid chloride, to facilitate the subsequent amidation.

-

Procedure: To a solution of the pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.

Step 3: Amidation The activated pyrazole-4-carbonyl chloride is reacted with the desired substituted aniline to form the final pyrazole-4-carboxamide product.

-

Procedure: The crude pyrazole-4-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). The substituted aniline and a non-nucleophilic base (e.g., triethylamine or pyridine) are added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This method is used to determine the efficacy of a fungicide in inhibiting the growth of a target fungus on a solid medium.[5]

-

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Target fungal culture

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

-

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the autoclaved PDA to 45-50 °C.

-

Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (containing only the solvent) and a blank control (no compound or solvent) should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.

-

Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

-

Seal the plates and incubate them at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, can be determined by probit analysis of the inhibition data at different concentrations.

-

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the SDH enzyme. The following is a general protocol based on a colorimetric method.[6]

-

Materials:

-

Isolated mitochondria or mitochondrial protein fraction from the target fungus

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution (intermediate electron carrier)

-

Test compound solutions at various concentrations

-

Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

-

-

Procedure:

-

Preparation of Reaction Mixture: In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing the SDH Assay Buffer, succinate, and DCPIP.

-

Enzyme and Inhibitor Addition: Add the mitochondrial preparation (enzyme source) to the reaction mixture. For the inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the test compound for a defined period before adding the substrate. A control with no inhibitor should be included.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding PMS.

-

Measurement of Absorbance: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance per minute) for each reaction.

-

Determine the percentage of SDH inhibition for each compound concentration relative to the control (no inhibitor).

-

The IC50 (Inhibitory Concentration 50%) value, the concentration of the compound that inhibits 50% of the SDH enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

-

Data Presentation: Comparative Efficacy of Pyrazole-Based Fungicides

The following tables summarize the in vitro antifungal activity (EC50) and SDH inhibitory activity (IC50) of selected commercial and experimental pyrazole carboxamide fungicides against various plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity (EC50) of Selected Pyrazole Carboxamide Fungicides

| Fungicide | Target Fungus | EC50 (µg/mL) | Reference |

| Commercial Fungicides | |||

| Boscalid | Sclerotinia sclerotiorum | 8.03 | [3] |

| Penthiopyrad | Phytophthora infestans | 223.9 (IC50) | [7] |

| Thifluzamide | Rhizoctonia cerealis | 23.1 | [8] |

| Thifluzamide | Sclerotinia sclerotiorum | 4.9 | [8] |

| Experimental Compounds | |||

| Compound 7a | Gibberella zeae | 1.8 | [7] |

| Compound 7c | Fusarium oxysporum | 1.5 | [7] |

| Compound 7c | Cytospora mandshurica | 3.6 | [7] |

| Compound 7f | Phytophthora infestans | 6.8 | [7] |

| Compound 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [8] |

| Compound 9cd | Sclerotinia sclerotiorum | 0.8 | [8] |

| Compound C22 | Valsa mali | 0.45 | [9] |

| Compound C22 | Sclerotinia sclerotiorum | 0.49 | [9] |

| Compound C22 | Botrytis cinerea | 0.57 | [9] |

| Compound C22 | Rhizoctonia solani | 3.06 | [9] |

Table 2: SDH Inhibitory Activity (IC50) of Selected Pyrazole Carboxamide Fungicides

| Compound | Target Organism (SDH Source) | IC50 (µg/mL) | Reference |

| Penthiopyrad | Phytophthora infestans | 223.9 | [7] |

| Compound 4c | Phytophthora infestans | 12.5 | [7] |

| Compound 5f | Phytophthora infestans | 135.3 | [7] |

| Compound 7f | Phytophthora infestans | 6.9 | [7] |

| Compound 5q | Sclerotinia sclerotiorum | 5.05 µM | [3] |

Fungicide Discovery and Development Workflow

The discovery and development of a new fungicide is a lengthy and complex process, typically taking over a decade from initial screening to market launch. The workflow involves several key stages, from identifying lead compounds to extensive field trials and regulatory approval.

Conclusion and Future Outlook

Pyrazole-based fungicides, particularly the pyrazole carboxamide SDHIs, represent a remarkable success story in modern agrochemical research. Their broad-spectrum activity and novel mode of action have made them indispensable tools for disease management in a variety of crops. However, the emergence of fungal resistance to SDHIs necessitates the continued discovery and development of new fungicides with diverse modes of action. The detailed methodologies and comparative data presented in this guide are intended to support and accelerate these research efforts. Future research will likely focus on the design of novel pyrazole-based compounds that can overcome existing resistance mechanisms, as well as the exploration of new biological targets to ensure the long-term sustainability of chemical crop protection.

References

- 1. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Difluoromethyl Group in Pyrazoles: A Technical Guide to Chemical Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a uniquely valuable substituent, particularly when appended to the pyrazole ring. This technical guide provides an in-depth exploration of the chemical reactivity of the difluoromethyl group in pyrazoles, offering insights into its synthetic manipulation and its role in shaping the properties of bioactive molecules.

Introduction: The Physicochemical Impact of the Difluoromethyl Group

The difluoromethyl group is often considered a "lipophilic hydrogen bond donor" and serves as a bioisostere for hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) or methyl (CH₃) groups.[1][2] Its presence on a pyrazole scaffold imparts a unique combination of properties:

-

Metabolic Stability: The C-F bonds are exceptionally strong, rendering the CHF₂ group resistant to many common metabolic pathways, such as oxidation by aldehyde oxidase.[1] This can significantly improve the pharmacokinetic profile of a drug candidate.

-

Lipophilicity: The CHF₂ group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2][3] It is less lipophilic than the related trifluoromethyl (CF₃) group, offering a finer level of tuning for structure-activity relationship (SAR) studies.[1]

-

Hydrogen Bonding: The acidic proton of the CHF₂ group can act as a hydrogen bond donor, participating in key interactions with biological targets like enzymes and receptors.[1][2]

-

Electronic Effects: As a strong electron-withdrawing group, the CHF₂ moiety modulates the pKa and electronic distribution of the pyrazole ring, influencing its reactivity and the binding affinity of the parent molecule.[2]

These properties have led to the incorporation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core into a new class of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.

Reactivity of the Difluoromethyl Group

The reactivity of the difluoromethyl group on a pyrazole can be broadly categorized into reactions involving the C-H bond and, less commonly, the C-F bonds.

C-H Bond Functionalization via Deprotonation

The hydrogen atom of the CHF₂ group is acidic and can be removed by a strong base to form a difluoromethylide anion. This nucleophilic intermediate can then be trapped by various electrophiles. While direct experimental data for this reaction on a pyrazole ring is sparse in readily available literature, extensive studies on analogous systems, such as 3-(difluoromethyl)pyridine, provide a strong predictive framework.

Logical Workflow for Deprotonative Functionalization: This workflow illustrates the general strategy for the C-H functionalization of an aryl-CHF₂ group.

Caption: General workflow for deprotonation and electrophilic trapping of a CHF₂ group.

Experimental Protocol: Deprotonative Silylation of 3-(Difluoromethyl)pyridine (Analogous System)

The following protocol for the functionalization of 3-(difluoromethyl)pyridine demonstrates a viable methodology that can be adapted for difluoromethylated pyrazoles.

Materials:

-

3-(Difluoromethyl)pyridine

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)

-

Chlorodimethylphenylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-(difluoromethyl)pyridine (1.0 eq.) in anhydrous THF (0.2 M) is prepared in an oven-dried, argon-flushed flask.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

LiHMDS (1.0 M in THF, 1.1 eq.) is added dropwise to the solution over 10 minutes. The mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation.

-

Chlorodimethylphenylsilane (1.2 eq.) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with EtOAc.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 3-(difluoro(dimethyl(phenyl)silyl)methyl)pyridine.

Radical C-H Functionalization

The generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, followed by its addition to a heterocyclic ring, is a common strategy. However, the direct abstraction of the hydrogen from a pre-existing Ar-CHF₂ group to form an Ar-•CF₂ radical is also a key reactive pathway, often achieved under photocatalytic conditions. This radical can then engage in various transformations.

The Minisci reaction, a powerful tool for the C-H functionalization of electron-deficient heterocycles, typically involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. Given that the difluoromethyl radical (•CF₂H) is considered nucleophilic, Minisci-type reactions on protonated pyrazoles are a plausible, though not extensively documented, pathway for introducing additional functionality.

Table 1: Representative Radical Difluoromethylation Reactions

| Precursor | Heterocycle | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaSO₂CF₂H | Various Heterocycles | Photocatalyst (COF), Blue LED, O₂, DMSO | C-H Difluoromethylated Heterocycle | up to 91 | [4] |

| BrCF₂H | Arenes, Heterocycles | Ir(ppy)₃ or Ru(bpy)₃Cl₂, Blue LED | C-H Difluoromethylated Product | Varies |[3] |

Influence of the CHF₂ Group on Pyrazole Ring Reactivity

The pyrazole ring is aromatic and susceptible to electrophilic substitution. The inherent electronics of the ring direct electrophiles primarily to the C4 position. The introduction of a strong electron-withdrawing group like CHF₂ is expected to deactivate the ring towards electrophilic attack, making reactions more sluggish and requiring harsher conditions.

Electrophilic Aromatic Substitution

Standard electrophilic aromatic substitution reactions on pyrazole include nitration, halogenation, and sulfonation.

-

Nitration: Typically performed with a mixture of nitric acid and sulfuric acid, nitration of pyrazole yields 4-nitropyrazole. For a difluoromethyl-substituted pyrazole, this reaction would likely require more forcing conditions due to the deactivating effect of the CHF₂ group, but the C4-selectivity is expected to be maintained.

-

Bromination: N-Bromosuccinimide (NBS) is a common reagent for the bromination of pyrazoles, also yielding the 4-bromo derivative. The reaction rate would be slower for a CHF₂-substituted pyrazole.

Table 2: Regioselectivity in Pyrazole Electrophilic Substitution

| Reaction | Reagents | Electrophile | Typical Position of Attack | Expected Product with 3-CHF₂-Pyrazole |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 3-(Difluoromethyl)-4-nitro-1H-pyrazole |

| Bromination | NBS | Br⁺ | C4 | 4-Bromo-3-(difluoromethyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | 3-(Difluoromethyl)-1H-pyrazole-4-sulfonic acid |

While direct comparative studies are limited, the iodination of 1-aryl-3-CF₃-1H-pyrazoles provides a close analogy. CAN-mediated iodination occurs selectively at the C4 position, whereas deprotonation with n-BuLi followed by quenching with iodine leads to exclusive C5-iodination, demonstrating that reactivity can be directed by the choice of reagents and mechanism.[5]

Application in Drug Development: The Arachidonic Acid Cascade

The principles of difluoromethyl pyrazole reactivity are powerfully illustrated in drug design. A prominent example involves analogues of Celecoxib, a selective COX-2 inhibitor. By replacing a methyl group with a difluoromethyl group or incorporating it into a larger pharmacophore, chemists can modulate the drug's activity and properties.

Celecoxib functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the arachidonic acid cascade, which is responsible for producing inflammatory prostaglandins.[1][6]

Arachidonic Acid Signaling Pathway: This diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins via the COX pathway and leukotrienes via the LOX pathway, highlighting the point of inhibition by COX-2 inhibitors like Celecoxib.

References

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-methyl-3-(difluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the substrate. Pyrazole derivatives are important scaffolds in medicinal chemistry, and their formylation provides a key intermediate for further functionalization in the development of novel therapeutic agents.

This document provides detailed application notes and a representative protocol for the Vilsmeier-Haack formylation of 1-methyl-3-(difluoromethyl)pyrazole. The presence of the electron-withdrawing difluoromethyl group at the C3 position of the pyrazole ring is known to decrease the nucleophilicity of the ring, making the formylation more challenging compared to pyrazoles with electron-donating substituents. Consequently, the reaction conditions often require higher temperatures and an excess of the Vilsmeier reagent to achieve satisfactory yields.

Reaction Mechanism and Considerations

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich position of the pyrazole ring. For 1-substituted pyrazoles, the formylation typically occurs at the C4 position. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

Due to the deactivating effect of the difluoromethyl group, the reaction on 1-methyl-3-(difluoromethyl)pyrazole is expected to be slower and may require more forcing conditions than for activated pyrazoles. A study on the Vilsmeier-Haack formylation of various 5-chloro-1,3-disubstituted pyrazoles demonstrated that substrates with electron-withdrawing groups exhibit lower reactivity.[1]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the Vilsmeier-Haack formylation of various substituted pyrazoles, illustrating the effect of substituents on the reaction efficiency. This data is adapted from studies on similar heterocyclic systems and provides a basis for optimizing the reaction for 1-methyl-3-(difluoromethyl)pyrazole.

| Entry | Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Dimethylpyrazole | 1:3:1.5 | 90 | 2 | 85 | General knowledge |

| 2 | 1-Phenyl-3-methylpyrazole | 1:3:1.5 | 100 | 3 | 78 | General knowledge |

| 3 | 5-Chloro-1-methyl-3-propylpyrazole | 1:5:2 | 120 | 2 | 55 | [1] |

| 4 | 5-Chloro-1-phenyl-3-propylpyrazole | 1:5:2 | 120 | 2 | 52 | [1] |

| 5 | 5-Chloro-1-(4-nitrophenyl)-3-propylpyrazole | 1:5:2 | 120 | 14 | No reaction | [1] |

| 6 | 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole | 1:5:2 | 120 | 14 | No reaction | [1] |

Experimental Protocols

Synthesis of Starting Material: 1-methyl-3-(difluoromethyl)pyrazole

The starting material, 1-methyl-3-(difluoromethyl)pyrazole, can be synthesized via several routes. One common method involves the cyclization of a suitably functionalized precursor. For instance, the reaction of 4,4-difluoro-1,3-butanedione with methylhydrazine can yield the desired product.

Vilsmeier-Haack Formylation of 1-methyl-3-(difluoromethyl)pyrazole

This protocol is a representative procedure adapted from general methods for the formylation of electron-deficient pyrazoles. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results for this specific substrate.

Materials:

-

1-methyl-3-(difluoromethyl)pyrazole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 equivalents). Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphoryl chloride (2-3 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Formylation Reaction: Dissolve 1-methyl-3-(difluoromethyl)pyrazole (1 equivalent) in anhydrous DCM.

-

Add the solution of the pyrazole to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to reflux (or a specific temperature, e.g., 100-120 °C, depending on initial trials) and monitor the reaction progress by TLC or LC-MS. Due to the electron-withdrawing nature of the difluoromethyl group, a prolonged reaction time (several hours to overnight) may be required.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Application Notes and Protocols: Fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde to synthesize 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde. This transformation is a key step in the synthesis of valuable intermediates for agrochemical and pharmaceutical compounds, particularly fungicides.[1] The described method utilizes potassium fluoride as the fluorinating agent in the presence of a phase transfer catalyst to achieve high conversion and purity.

Introduction

The incorporation of fluorine atoms into heterocyclic scaffolds is a widely adopted strategy in medicinal and agrochemical research to enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. The target molecule, 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, serves as a crucial building block for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[2] The conversion of the 5-chloro analogue to the 5-fluoro derivative is efficiently achieved through a nucleophilic aromatic substitution (SNA_r_) reaction, commonly referred to as a Halex (halogen exchange) process.[1]

Recent advancements have demonstrated that the use of a phase transfer catalyst significantly accelerates this fluorination reaction, leading to shorter reaction times and improved efficiency.[1] This document outlines a robust and scalable protocol for this synthesis.

Reaction Scheme

Caption: Reaction scheme for the fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary

The following table summarizes the results from various experimental conditions for the fluorination reaction.[1][3]

| Example | Starting Material (mmol) | Potassium Fluoride (mmol) | Catalyst (mol%) | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product Purity (w/w %) |

| 1 | 100 | 120 | 3 | Bu₄N⁺HSO₄⁻ | DMF | 150 | 3 | 100 | 92 |

| 2 | 100 | 110 | 3 | Bu₄N⁺HSO₄⁻ | DMF | 150 | 3 | 99 | 89 |

| 3 | 100 | 110 | 3 | Bu₄N⁺Br⁻ | DMF | 150 | 3 | 98 | 89 |

| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 3 | 52 | - |

| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 6 | 73 | - |

| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 9 | 83 | - |

| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 15 | 93 | - |

Experimental Protocols

Materials:

-

5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde

-

Spray-dried potassium fluoride (KF)

-

Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) or Tetrabutylammonium bromide (Bu₄N⁺Br⁻)

-

Dimethylformamide (DMF)

-

Toluene

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (reaction flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration setup

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Addition of Reagents:

-

To the stirred solution, add 6.84 g (120 mmol) of spray-dried potassium fluoride and 1 g (3 mol%) of tetrabutylammonium hydrogen sulfate.[3]

-

-

Reaction:

-

Work-up and Isolation:

-

Product Characterization:

-

The resulting product is 18.3 g of 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with a purity of approximately 92 w/w %.[3]

-

Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dimethylformamide is a toxic solvent; handle with care and avoid inhalation and skin contact.

-

Potassium fluoride is toxic and corrosive; handle with appropriate care.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.

References

- 1. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. KR20150109396A - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis and Use of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent fungicides starting from 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This key intermediate is a foundational component for a significant class of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The following sections detail the synthetic pathway, experimental protocols, fungicidal efficacy data, and the mechanism of action for this important class of agricultural compounds.

Introduction

Pyrazole carboxamide fungicides are a critical tool in modern agriculture for the management of a wide range of fungal pathogens. A key structural motif in many of these fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. The synthesis of these molecules often begins with this compound, which is first oxidized to the corresponding carboxylic acid. This acid is then coupled with a variety of amine-containing moieties to generate a diverse library of potential fungicidal agents. These compounds typically exhibit their antifungal properties by inhibiting the fungal respiratory chain at complex II, also known as succinate dehydrogenase (SDH).[1][2]

Synthesis Pathway

The overall synthetic strategy involves a two-step process starting from this compound. The first step is the oxidation of the aldehyde to a carboxylic acid. The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is then activated and coupled with a selected amine to form the final pyrazole carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filter funnel and filter paper

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Cool the solution in an ice bath with stirring.

-

Slowly add potassium permanganate to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate.

-

To the filtrate, add a solution of sodium bisulfite to quench any remaining permanganate.

-

Acidify the solution with hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Collect the precipitated 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of Pyrazole Carboxamide Fungicides via Amide Coupling

This protocol outlines the general procedure for the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with an amine.

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl2) or other activating agents like HATU.[3]

-

Toluene or Dichloromethane (CH2Cl2) as solvent

-

Dimethylformamide (DMF) (catalytic amount)

-

Amine of choice

-

Triethylamine (TEA) or other suitable base

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Acid Activation:

-

To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride. This intermediate is often used directly in the next step without further purification.[4]

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in a suitable solvent such as dichloromethane.

-

In a separate flask, dissolve the desired amine and triethylamine in dichloromethane.

-

Cool the amine solution in an ice bath and slowly add the acid chloride solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.

-

Quantitative Data on Fungicidal Activity

The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid against several important plant pathogens. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in µg/mL or mg/L.

Table 1: Fungicidal Activity (EC50) of Pyrazole Carboxamides against Various Fungi

| Compound | Target Fungus | EC50 (µg/mL) | Reference |

| Boscalid | Rhizoctonia solani | 2.2 | [5] |

| Compound E1 | Rhizoctonia solani | 1.1 | [5] |

| Compound 7a | Gibberella zeae | 1.8 | [6] |

| Compound 7c | Fusarium oxysporum | 1.5 | [6] |

| Compound 7c | Cytospora mandshurica | 3.6 | [6] |

| Compound 7f | Phytophthora infestans | 6.8 | [6] |

| Compound 7ai | Rhizoctonia solani | 0.37 | [7][8] |

| Compound 7ai | Alternaria porri | 2.24 | [7] |

| Compound 7ai | Marssonina coronaria | 3.21 | [7] |

| Compound 7ai | Cercospora petroselini | 10.29 | [7] |

Table 2: Fungicidal Activity (EC50) of Pyrazole Carboxamide Thiazole Derivatives

| Compound | Target Fungus | EC50 (mg/L) | Reference |

| Boscalid | Valsa mali | 9.19 | [9] |

| Compound 6i | Valsa mali | 1.77 | [9] |

| Compound 19i | Valsa mali | 1.97 | [9] |

| Compound 23i | Rhizoctonia solani | 3.79 | [9] |

Table 3: Inhibitory Activity (IC50) against Succinate Dehydrogenase

| Compound | IC50 (µM) | Reference |

| Boscalid | 7.9 | [5] |

| Compound E1 | 3.3 | [5] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][10] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.[2][11] The binding of the fungicide to the ubiquinone-binding site (Q-site) of the SDH complex prevents the natural substrate, succinate, from being oxidized to fumarate.[1]

Conclusion

This compound is a valuable precursor for the synthesis of a wide array of highly effective pyrazole carboxamide fungicides. The straightforward synthetic route, involving oxidation and subsequent amide coupling, allows for the creation of diverse chemical libraries for screening and development. The resulting fungicides have demonstrated potent activity against a broad spectrum of plant pathogenic fungi by targeting the essential succinate dehydrogenase enzyme. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel fungicidal agents.

References

- 1. ndsu.edu [ndsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. js.ugd.edu.mk [js.ugd.edu.mk]

- 11. researchgate.net [researchgate.net]

Protocol for the Synthesis of Pyrazole Carboxamides from Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, making them attractive scaffolds in drug discovery and development. They have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This application note provides a detailed protocol for the synthesis of pyrazole carboxamides, commencing from readily available pyrazole aldehydes. The described methodology follows a reliable two-step synthetic sequence: the oxidation of a pyrazole aldehyde to the corresponding carboxylic acid, followed by the amidation of the carboxylic acid with a suitable amine. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis.

Overall Synthetic Scheme

The synthesis of pyrazole carboxamides from pyrazole aldehydes is a two-step process. The first step involves the oxidation of the pyrazole aldehyde to a pyrazole carboxylic acid. The second step is the coupling of the resulting carboxylic acid with an amine to form the desired pyrazole carboxamide.

Caption: General workflow for the synthesis of pyrazole carboxamides.

Experimental Protocols

This section details the experimental procedures for the two key transformations in the synthesis of pyrazole carboxamides.

Part 1: Oxidation of Pyrazole Aldehyde to Pyrazole Carboxylic Acid

This protocol describes the oxidation of a pyrazole aldehyde to its corresponding carboxylic acid using potassium permanganate.

Materials:

-

Substituted Pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sodium bisulfite (NaHSO3) or Sodium sulfite (Na2SO3)

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Water (H2O)

-

Ethanol or Acetone

-

Filter paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and flask

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole aldehyde (1.0 eq.) in a suitable solvent such as aqueous acetone or ethanol.

-

Basification: Add a solution of NaOH or KOH (1.0-2.0 eq.) in water to the flask and cool the mixture in an ice bath.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (1.0-3.0 eq.) in water to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Quenching: Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) is formed.

-

Filtration: Filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide precipitate. Wash the filter cake with water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl or H2SO4 until the pH is acidic (pH 2-3). The pyrazole carboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude pyrazole carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Amidation of Pyrazole Carboxylic Acid

Two common methods for the amidation of pyrazole carboxylic acids are provided below.

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

Materials:

-

Pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Primary or secondary amine

-

Triethylamine (Et3N) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Separatory funnel

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene. Add a catalytic amount of anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a base such as triethylamine (1.5-2.0 eq.) in anhydrous DCM.

-

Slowly add the amine solution to the stirred solution of the acid chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude pyrazole carboxamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[1]

This method utilizes coupling reagents to directly form the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.[2]

Materials:

-

Pyrazole-4-carboxylic acid

-

Primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a solution of the pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq.), HOBt (1.0-1.2 eq.), and a base such as DIPEA or Et3N (2.0-3.0 eq.).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2-1.5 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes typical yields for the synthesis of pyrazole carboxamides from pyrazole aldehydes. Please note that yields can vary depending on the specific substrates and reaction conditions used.

| Starting Pyrazole Aldehyde | Oxidation Product | Oxidation Yield (%) | Amidation Method | Amine | Final Pyrazole Carboxamide | Amidation Yield (%) | Overall Yield (%) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | ~70-80% | Acid Chloride | Substituted anilines | N-Aryl-1,3-diphenyl-1H-pyrazole-4-carboxamide | 60-70% | ~42-56% |

| Substituted 1H-pyrazole-4-carbaldehyde | Substituted 1H-pyrazole-4-carboxylic acid | Not specified | EDC/HOBt | Various amines | Substituted N-alkyl/aryl-1H-pyrazole-4-carboxamide | 65-92%[3] | - |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the detailed experimental workflow for the synthesis of pyrazole carboxamides from pyrazole aldehydes.

Caption: Detailed experimental workflow for pyrazole carboxamide synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of pyrazole carboxamides from pyrazole aldehydes. The two-step procedure, involving an initial oxidation followed by amidation, is a versatile and reliable method for accessing a wide range of pyrazole carboxamide derivatives. The detailed experimental procedures, including two common amidation methods, along with the summarized data and workflow visualization, should serve as a valuable resource for researchers engaged in the synthesis of biologically active heterocyclic compounds. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

Application Notes and Protocols for 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde that holds significant potential as a versatile building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a difluoromethyl (-CHF2) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the known reactivity of similar pyrazole-4-carbaldehydes and the biological activity of their derivatives. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Medicinal Chemistry

While direct medicinal applications of this compound are not extensively reported in publicly available literature, its primary role is noted as an intermediate in the synthesis of fungicides. However, based on the reactivity of analogous pyrazole-4-carbaldehydes, its principal applications in drug discovery are projected in the synthesis of:

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The aldehyde functionality of the target compound can be readily converted into various pharmacophores known to interact with the ATP-binding site of kinases.

-

Anticancer Agents: Pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The target aldehyde can serve as a scaffold to develop novel anticancer agents.

-

Anti-inflammatory Agents: A number of pyrazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs. Derivatives of the title compound could lead to new antibacterial and antifungal agents.

Data Presentation: Biological Activities of Analogous Pyrazole Derivatives

The following tables summarize quantitative data for structurally related pyrazole derivatives, illustrating the potential biological activities of compounds synthesized from this compound.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR1 | 46 | [1][2] |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR2 | 41 | [1][2] |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR3 | 99 | [1][2] |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR2 V564F mutant | 62 | [1][2] |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast Cancer) | 81.48 ± 0.89 | [3] |

| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 | [3] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | CDK2 | 0.98 ± 0.06 | [4] |

| 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 (Melanoma) | 4.2 | [4] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | 49.85 | [4] |

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| α,α-Difluoromethyl ketones with pyrazole nuclei | COX-1 | Micromolar range | [5][6] |

| α,α-Difluoromethyl ketones with pyrazole nuclei | COX-2 | Micromolar range | [5][6] |

Experimental Protocols

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for key reactions that can be employed to synthesize libraries of bioactive molecules.

Protocol 1: Reductive Amination for the Synthesis of Pyrazole-based Amines

This protocol describes a general procedure for the synthesis of secondary and tertiary amines, which are common moieties in kinase inhibitors.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-